![molecular formula C7H6ClNO2 B14852295 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine is a heterocyclic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol This compound features a pyridine ring fused with a dioxole ring and a chloromethyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine typically involves a multi-step process. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This one-pot three-component reaction is efficient and yields high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
化学反应分析
Types of Reactions
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The dioxole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学研究应用
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine involves its interaction with specific molecular targets. For example, in studies related to its anticonvulsant activity, the compound has been shown to interact with the GABA A receptor, influencing its thermodynamic behavior and stability . This interaction can modulate neuronal activity and reduce seizure occurrences.
相似化合物的比较
Similar Compounds
[1,3]dioxolo[4,5-b]pyridine: A closely related compound with similar structural features but lacking the chloromethyl group.
7-Chloro[1,3]dioxolo[4,5-g]pyrimido[4,5-b]quinoline: Another related compound with a more complex fused ring system.
Uniqueness
7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine is unique due to the presence of the chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
7-(chloromethyl)-[1,3]dioxolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2H,3-4H2 |
InChI 键 |
GIUGXSVQGGSBGD-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(C=CN=C2O1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)

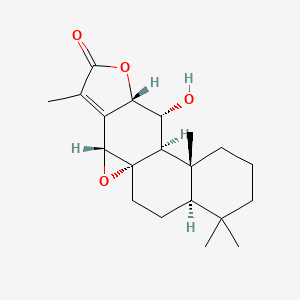
![[6-(Methoxycarbonyl)-4-nitropyridin-2-YL]acetic acid](/img/structure/B14852232.png)

![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)

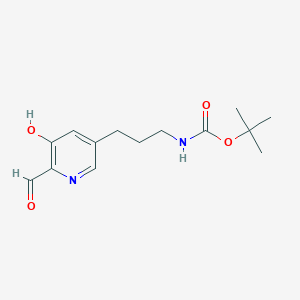
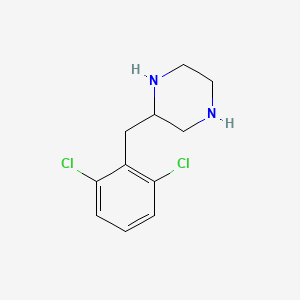
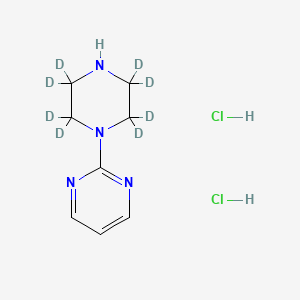
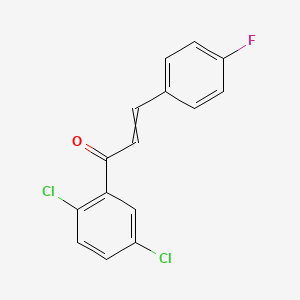
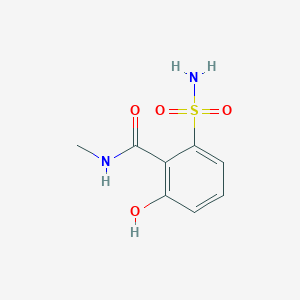
![N-[9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]benzamide](/img/structure/B14852297.png)

